N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide
Description
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (CAS: 1353945-60-4) is a synthetic acetamide derivative with a molecular formula of C₁₂H₂₃N₃O and a molecular weight of 225.33 g/mol. It features a piperidine ring substituted with a 2-aminoethyl group at the 1-position and an N-cyclopropyl-acetamide moiety at the 4-position. The compound is characterized by a purity of ≥95% and is primarily utilized in research settings, though commercial availability has been discontinued . Its structural complexity—combining a piperidine scaffold, cyclopropyl group, and aminoethyl side chain—makes it a subject of interest in medicinal chemistry, particularly for studying receptor interactions and metabolic stability.
Properties
IUPAC Name |
N-[1-(2-aminoethyl)piperidin-4-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-10(16)15(11-2-3-11)12-4-7-14(8-5-12)9-6-13/h11-12H,2-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWXJIGAHOBQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCN(CC2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183852 | |
| Record name | Acetamide, N-[1-(2-aminoethyl)-4-piperidinyl]-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353945-60-4 | |
| Record name | Acetamide, N-[1-(2-aminoethyl)-4-piperidinyl]-N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353945-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[1-(2-aminoethyl)-4-piperidinyl]-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.
Attachment of the Cyclopropyl-acetamide Moiety: The final step involves the acylation of the piperidine derivative with cyclopropyl-acetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide is primarily investigated for its potential therapeutic effects, especially as a ligand in drug development. Its structure allows it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Case Study: Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant analgesic properties. Studies have shown that these compounds can modulate pain pathways, potentially offering alternatives to traditional opioids without the associated risks of addiction and overdose.
Neuropharmacology
This compound is explored for its effects on neurotransmitter systems. It may influence the opioid and dopamine receptors, which are critical in pain management and mood regulation.
Case Study: Dopaminergic Activity
In vivo studies have demonstrated that this compound can enhance dopaminergic activity in animal models, suggesting potential applications in treating disorders such as depression and Parkinson's disease .
Chemical Biology
The compound serves as a valuable tool in chemical biology for studying receptor-ligand interactions. Its ability to bind selectively to certain receptors allows researchers to elucidate the mechanisms underlying various biological processes.
Case Study: Receptor Binding Studies
Binding affinity assays have shown that this compound displays high selectivity for specific receptor subtypes, making it useful in mapping out receptor distributions in various tissues .
Industrial Applications
In addition to its research applications, this compound is utilized in the synthesis of other chemical entities within the pharmaceutical industry. Its unique structure makes it a versatile building block for creating more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide
- Molecular Formula : C₁₂H₂₁N₃O₂
- Molecular Weight : 239.32 g/mol
- Key Difference: Replaces the 2-aminoethyl group with a 2-aminoacetyl moiety.
- Implications: The acetyl group introduces a carbonyl bond, reducing basicity compared to the ethylamine side chain.
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide
- Molecular Formula : C₁₃H₂₃N₃O₂
- Molecular Weight : 253.35 g/mol
- Key Difference: Incorporates an (S)-2-amino-propionyl group, adding a methyl branch to the side chain.
- Implications : The stereochemistry (S-configuration) and branched structure could influence receptor selectivity and metabolic stability. The increased molecular weight may reduce diffusion rates compared to the target compound .
Heterocyclic Ring Modifications
N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide
- Molecular Formula : C₁₃H₂₅N₃O
- Molecular Weight : 239.36 g/mol
- Key Difference : Replaces the piperidine (6-membered ring) with a pyrrolidine (5-membered ring).
- Implications : The smaller ring size reduces conformational flexibility and alters nitrogen lone-pair orientation, which may impact binding to targets like opioid or sigma receptors .
Substituent Variations on the Acetamide Group
N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide
- Molecular Formula : C₁₇H₂₅ClN₂O
- Molecular Weight : 308.85 g/mol
- Key Differences: Substituents: A benzyl group replaces the cyclopropyl, and a chlorine atom is added to the acetamide. The chlorine atom may increase electrophilicity, affecting reactivity and toxicity .
N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.35 g/mol
- Key Difference: Replaces the aminoethyl group with a hydroxyethyl moiety.
Pharmacologically Relevant Analogs
Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)
- Molecular Formula : C₂₈H₃₅N₂O
- Molecular Weight : 415.60 g/mol
- Key Differences: Core Structure: Replaces acetamide with cyclopropanecarboxamide and adds phenyl groups. The phenyl and cyclopropanecarboxamide groups enhance µ-opioid receptor affinity, contrasting with the target compound’s likely non-opioid applications .
Biological Activity
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, an aminoethyl group, and a cyclopropyl-acetamide moiety. Its IUPAC name is N-[1-(2-aminoethyl)piperidin-4-yl]-N-cyclopropylacetamide, and it has the following chemical structure:
- Molecular Formula : C₁₂H₂₃N₃O
- Molecular Weight : 225.34 g/mol
- CAS Number : 1353945-60-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses such as:
- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes, which could be beneficial in treating diseases where these enzymes are overactive.
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic effects in neurodegenerative diseases.
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic properties against various cancer cell lines. For instance:
- Study Findings : In vitro studies have demonstrated that the compound shows significant cytotoxicity against the MDA-MB-231 breast cancer cell line, outperforming some standard chemotherapeutics like cisplatin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects .
Case Studies
- Cytotoxicity Evaluation : A recent study synthesized various derivatives of this compound and assessed their cytotoxicity across multiple cancer cell lines. The results indicated that modifications to the piperidine structure could enhance cytotoxic effects, with some derivatives showing IC50 values lower than 900 nM against targeted cancer cells .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of piperidine derivatives, including this compound. The study found that certain structural modifications led to improved activity against bacterial strains, highlighting the importance of structure-activity relationships in developing effective antimicrobial agents .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide, and how is purity ensured?
- Methodological Answer : The compound is synthesized via nucleophilic substitution and amidation reactions. A typical route involves reacting a piperidine precursor (e.g., 1-(2-aminoethyl)piperidin-4-amine) with cyclopropylacetyl chloride under anhydrous conditions. Purification employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization. Purity is validated using HPLC (C18 column, 0.1% TFA in H₂O/ACN) and nuclear magnetic resonance (¹H/¹³C NMR) to confirm >98% purity .
Q. Which spectroscopic and computational methods are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., cyclopropyl CH₂ at δ 0.5–1.2 ppm, piperidine NH at δ 7.8–8.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 268.21) .
- InChI Key : Generated via computational tools (e.g., PubChem’s Lexichem TK) to standardize structural representation .
Advanced Research Questions
Q. How can researchers design assays to evaluate its interaction with neurological targets (e.g., ion channels or GPCRs)?
- Methodological Answer :
- In Vitro Electrophysiology : Use patch-clamp assays on HEK293 cells expressing T-type Ca²⁺ channels to measure IC₅₀ values. Pre-incubate cells with 1–100 µM compound and record current inhibition .
- Binding Studies : Radioligand displacement assays (e.g., ³H-labelled ligands for σ receptors) quantify affinity (Kᵢ). Include controls for non-specific binding (e.g., 10 µM haloperidol) .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?
- Methodological Answer :
- Substituent Modification : Replace the cyclopropyl group with bulkier substituents (e.g., adamantyl) to assess steric effects on receptor binding.
- Bioisosteric Replacement : Substitute the acetamide moiety with sulfonamide or urea groups to improve metabolic stability.
- Pharmacokinetic Profiling : Use in vitro microsomal stability assays (e.g., liver microsomes + NADPH) to correlate structural changes with half-life .
Q. How should discrepancies in reported binding affinities across studies be resolved?
- Methodological Answer :
- Assay Validation : Replicate experiments under standardized conditions (e.g., buffer pH, temperature).
- Orthogonal Techniques : Compare radioligand binding data with functional assays (e.g., cAMP accumulation for GPCRs).
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases in data .
Q. What methodologies assess cytotoxicity and organ-specific toxicity in preclinical models?
- Methodological Answer :
- In Vitro Toxicity : MTT assays on HepG2 (liver) and HEK293 (kidney) cells at 24–72 hr exposures. Calculate CC₅₀ values.
- In Vivo Profiling : Administer 10–100 mg/kg (oral/i.p.) in rodent models; monitor serum biomarkers (ALT, creatinine) and histopathology .
Q. What regulatory guidelines apply to handling due to structural similarities to controlled substances?
- Methodological Answer :
- Analog Screening : Compare the compound’s structure to DEA’s fentanyl-related substance list (e.g., cyclopropylfentanyl analogs).
- Compliance Protocols : Adhere to Schedule I handling requirements (e.g., secure storage, usage logs) if structural alerts (e.g., N-phenyl-piperidine motifs) are present .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
